molecular formula C9H8BrClO2 B6317851 4-Bromo-2,6-dimethylphenyl chloroformate, 95% CAS No. 203175-69-3

4-Bromo-2,6-dimethylphenyl chloroformate, 95%

Cat. No. B6317851
CAS RN: 203175-69-3
M. Wt: 263.51 g/mol
InChI Key: SGLZHKPOXRCTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2,6-dimethylphenyl chloroformate, 95% (4-BDP-Cl) is a versatile and versatile reagent used in organic synthesis. It is a brominated chloroformate that is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other products. 4-BDP-Cl is widely used in the laboratory due to its high reactivity and its ability to form covalent bonds with a variety of functional groups.

Mechanism of Action

4-Bromo-2,6-dimethylphenyl chloroformate, 95% is an electrophilic reagent that reacts with nucleophiles to form a covalent bond. The reaction proceeds by the nucleophile attacking the electrophilic carbon atom of the chloroformate group, forming a tetrahedral intermediate. The intermediate then undergoes a proton transfer, forming the desired product.
Biochemical and Physiological Effects
4-Bromo-2,6-dimethylphenyl chloroformate, 95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to produce any adverse effects in humans or animals.

Advantages and Limitations for Lab Experiments

4-Bromo-2,6-dimethylphenyl chloroformate, 95% has several advantages for use in laboratory experiments. It is a highly reactive reagent and can be used to synthesize a variety of compounds. It is also relatively inexpensive and easy to obtain. However, it is important to note that it is a potent electrophile and should be handled with care.

Future Directions

There are several potential future directions for the use of 4-Bromo-2,6-dimethylphenyl chloroformate, 95% in scientific research. It could be used as a reagent for the synthesis of fluorescent labeled compounds, which could be used in a variety of applications such as cell imaging and biochemistry. It could also be used in the synthesis of peptides and other biologically active compounds. Additionally, it could be used in the synthesis of pharmaceuticals, agrochemicals, and other products. Finally, it could be used in the synthesis of polymers and other materials.

Synthesis Methods

4-Bromo-2,6-dimethylphenyl chloroformate, 95% can be synthesized from 4-bromo-2,6-dimethylphenol by reaction with thionyl chloride. In the reaction, the thionyl chloride acts as the nucleophile, attacking the aromatic ring of the phenol and forming a bromo-chloroformate intermediate. The intermediate is then hydrolyzed to form 4-Bromo-2,6-dimethylphenyl chloroformate, 95%.

Scientific Research Applications

4-Bromo-2,6-dimethylphenyl chloroformate, 95% is widely used in scientific research as a reagent for the synthesis of a variety of compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other products. It is also used in the synthesis of peptides and other biologically active compounds. In addition, 4-Bromo-2,6-dimethylphenyl chloroformate, 95% is used in the synthesis of fluorescent labeled compounds, which are used in a variety of applications such as cell imaging and biochemistry.

properties

IUPAC Name

(4-bromo-2,6-dimethylphenyl) carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-5-3-7(10)4-6(2)8(5)13-9(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLZHKPOXRCTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dimethylphenyl chloroformate

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